molecular formula C10H10N2O B14814160 1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B14814160
M. Wt: 174.20 g/mol
InChI Key: LVONEXNNYIBWDK-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty .

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one can be compared with other spirocyclic compounds such as:

  • 1’,2’-Dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-c]pyridine]
  • 1-Boc-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[3,2-b]pyridine]

These compounds share similar structural features but differ in their specific ring systems and functional groups, which can influence their chemical reactivity and biological activities .

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-9-10(4-2-5-10)7-3-1-6-11-8(7)12-9/h1,3,6H,2,4-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONEXNNYIBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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